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molecular formula C9H10N2O B1295923 2-(methoxymethyl)-1H-benzimidazole CAS No. 7146-97-6

2-(methoxymethyl)-1H-benzimidazole

Cat. No. B1295923
M. Wt: 162.19 g/mol
InChI Key: PHBCKTTUXIONFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486980B2

Procedure details

2-Chloromethylbenzimidazole (1.67 g, 10 mmol) was suspended in methanol (34 mL), 28% sodium methoxide methanol solution (9.6 mL, 50 mmol) and water (50 mL) were added, and the mixture was stirred at room temperature for 20 min. The precipitated solid was collected by filtration, and purified by silica gel column chromatography (chloroform/methanol=100/0 to 93/7) to give the title compound (303 mg, 19%).
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
solvent
Reaction Step Three
Yield
19%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[NH:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[CH3:12][OH:13].C[O-].[Na+].O>CO>[CH3:12][O:13][CH2:2][C:3]1[NH:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.67 g
Type
reactant
Smiles
ClCC=1NC2=C(N1)C=CC=C2
Step Two
Name
sodium methoxide methanol
Quantity
9.6 mL
Type
reactant
Smiles
CO.C[O-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
34 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (chloroform/methanol=100/0 to 93/7)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COCC=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 303 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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